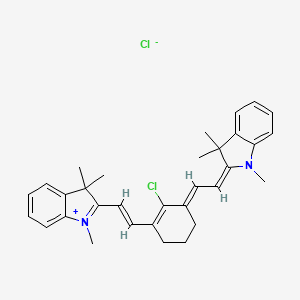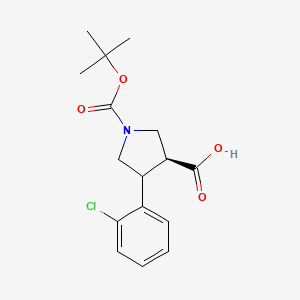
3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, ethyl e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, ethyl ester is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple halogen substitutions and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, ethyl ester typically involves multiple steps, including halogenation, cyclopropanation, and esterification reactions. The process begins with the halogenation of quinoline derivatives to introduce bromine and fluorine atoms at specific positions. This is followed by the cyclopropanation of the resulting intermediate to introduce the fluorocyclopropyl group. Finally, esterification is carried out to obtain the ethyl ester form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and reagents can also optimize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential to inhibit specific enzymes or receptors. This makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Quinolinecarboxylic acid derivatives
- 8-Bromo-6,7-difluoroquinoline derivatives
- 1-(2-Fluorocyclopropyl)-1,4-dihydro-4-oxoquinoline derivatives
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, ethyl ester lies in its combination of multiple halogen substitutions and a fluorocyclopropyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
166973-67-7 |
|---|---|
Fórmula molecular |
C15H11BrF3NO3 |
Peso molecular |
390.1519496 |
Sinónimos |
3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, ethyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)





